molecular formula C6H9F2NO2 B15311722 Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate

Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate

Cat. No.: B15311722
M. Wt: 165.14 g/mol
InChI Key: OYIFJSOOGJAEAW-IMJSIDKUSA-N
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Description

Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is a synthetic compound characterized by the presence of a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group and fluorine atoms. Common synthetic routes include:

    Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Aminomethylation: The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the aminomethyl group may facilitate interactions with biological macromolecules. The cyclopropane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3S)-3-(aminomethyl)-cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.

    Methyl (1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.

    Methyl (1R,3S)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate: Bromine atoms confer distinct electronic and steric effects compared to fluorine.

Uniqueness

Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9F2NO2/c1-11-5(10)4-3(2-9)6(4,7)8/h3-4H,2,9H2,1H3/t3-,4-/m0/s1

InChI Key

OYIFJSOOGJAEAW-IMJSIDKUSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](C1(F)F)CN

Canonical SMILES

COC(=O)C1C(C1(F)F)CN

Origin of Product

United States

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